molecular formula C17H17NO4 B5585833 Methyl 3-(3-phenoxypropanamido)benzoate

Methyl 3-(3-phenoxypropanamido)benzoate

Cat. No.: B5585833
M. Wt: 299.32 g/mol
InChI Key: CUJXWFIXGBWJJR-UHFFFAOYSA-N
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Description

Methyl 3-(3-phenoxypropanamido)benzoate is an ester derivative of benzoic acid featuring a 3-phenoxypropanamido substituent at the 3-position of the benzene ring. This compound integrates an amide linkage and a phenoxy group, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 3-(3-phenoxypropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-17(20)13-6-5-7-14(12-13)18-16(19)10-11-22-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJXWFIXGBWJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-phenoxypropanamido)benzoate typically involves the esterification of benzoic acid derivatives followed by amide formation. One common method includes the reaction of methyl benzoate with 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-phenoxypropanamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-phenoxypropanamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-phenoxypropanamido)benzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it could inhibit protein phosphorylation pathways, affecting cell signaling and growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituent Features Key Functional Groups Molecular Weight (g/mol)
Methyl 3-(3-phenoxypropanamido)benzoate 3-phenoxypropanamido at C3 of benzoate Ester, amide, phenoxy Not explicitly reported
Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate 5-phenylfuran-2-ylpropanamido at C2 of benzoate Ester, amide, furan ~439 (estimated)
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate Ureido-chlorophenyl and phenylacetamido at C4 of benzoate Ester, amide, ureido, chloroaryl 438.1
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate Trimethylpentylphenoxypropanamido at C3 of benzoate Ester, amide, branched alkylphenoxy Higher due to bulky group

Key Observations :

  • Substituent Position : The position of the amide group on the benzene ring (C2, C3, or C4) influences electronic effects and steric hindrance. For example, the C3-substituted target compound may exhibit distinct reactivity compared to C2 or C4 analogues .
  • Functional Group Diversity: The presence of a phenoxy group (target compound) vs. furan () or ureido () alters solubility and biological activity. Phenoxy groups enhance lipophilicity, while ureido groups may improve hydrogen-bonding capacity .

Key Observations :

  • Catalyst Dependency : Reactions involving heterocycle formation () require strong acids like PPA, whereas simpler amide couplings may use milder conditions .
Table 3: Property Comparison
Property This compound Methyl Benzoate Methyl 3-(3-aminopropanamido)benzoate
Solubility Likely low (lipophilic phenoxy group) Moderate in organic solvents Higher (amide and amino groups enhance polarity)
Toxicity Not reported Low acute toxicity Potential irritancy due to amino group
Applications Unclear; structural analogs used in drug discovery Fragrance, cosmetics Catalysis (N,O-bidentate directing groups)

Key Observations :

  • Toxicity: While alkyl benzoates like methyl benzoate exhibit low acute toxicity (), the amide and phenoxy groups in the target compound may alter metabolic pathways.

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